

Physical and chemical properties of 1-(2-Amino-4-bromophenyl)ethanone

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Compound of Interest

Compound Name: 1-(2-Amino-4-bromophenyl)ethanone

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An In-depth Technical Guide to 1-(2-Amino-4-bromophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-(2-Amino-4-bromophenyl)ethanone**, a halogenated aromatic ketone of interest in synthetic organic chemistry. This document collates available data on its chemical identity, physicochemical properties, and provides detailed experimental protocols for its synthesis and characterization. Due to its structural motifs, this compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds and potentially novel pharmaceutical agents. This guide is intended to be a resource for researchers and professionals in drug discovery and development, providing essential information for its handling, characterization, and utilization in synthetic pathways.

Chemical Identity

1-(2-Amino-4-bromophenyl)ethanone is an organic compound featuring an acetophenone core substituted with an amino group at the ortho position and a bromine atom at the para position relative to the acetyl group.

Identifier	Value
IUPAC Name	1-(2-amino-4-bromophenyl)ethanone[1]
Synonyms	2'-Amino-4'-bromoacetophenone, 2-Amino-4-bromoacetophenone[1][2]
CAS Number	123858-51-5[1][2]
Molecular Formula	C ₈ H ₈ BrNO[1][2][3]
SMILES	CC(=O)C1=C(C=C(C=C1)Br)N[1]
InChI	InChI=1S/C8H8BrNO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,10H2,1H3[1]
InChIKey	RCGAXUAOILUCAA-UHFFFAOYSA-N[1]

Physical and Chemical Properties

A summary of the known and predicted physical and chemical properties of **1-(2-Amino-4-bromophenyl)ethanone** is presented below. Experimental data for some properties of this specific isomer are not readily available in the cited literature; in such cases, this is noted.

Property	Value	Source
Molecular Weight	214.06 g/mol	PubChem[1]
Monoisotopic Mass	212.97893 Da	PubChem (Computed)[1][3]
Physical Form	Solid	Sigma-Aldrich[4]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available. As a substituted aniline, it is expected to be soluble in acidic aqueous solutions and various organic solvents.	
XLogP3-AA (Predicted)	2.5	PubChem (Computed)[1]
Storage	Keep in a dark place, sealed in dry conditions, at 2-8°C.	Sigma-Aldrich[4]
Purity	Typically available at ≥97%	Sigma-Aldrich[4]

Experimental Protocols

Synthesis of 1-(2-Amino-4-bromophenyl)ethanone

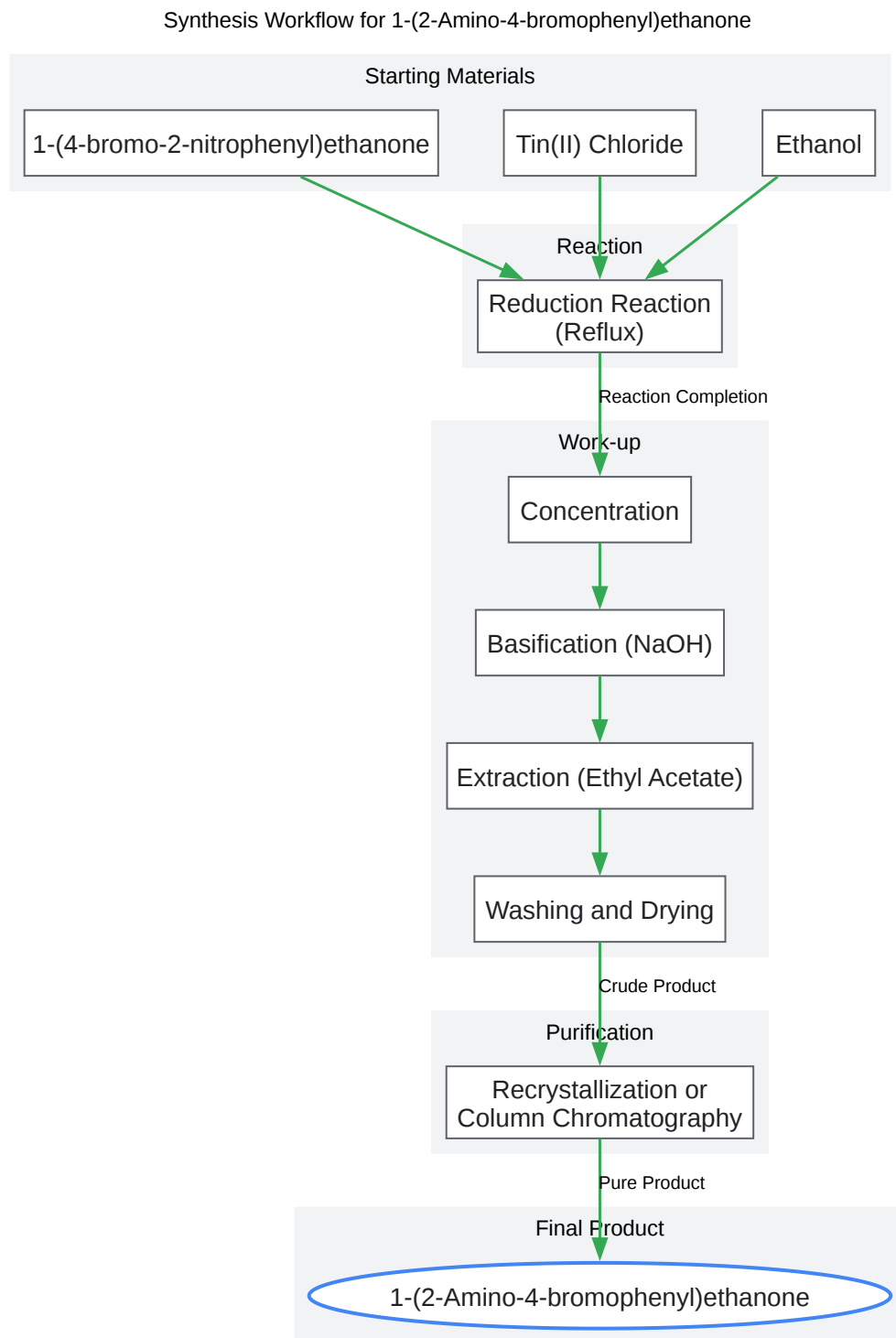
A common synthetic route to **1-(2-Amino-4-bromophenyl)ethanone** involves the reduction of the corresponding nitro compound, 1-(4-bromo-2-nitrophenyl)ethanone.

Reaction Scheme:

Detailed Methodology:

- Materials:
 - 1-(4-bromo-2-nitrophenyl)ethanone (starting material)
 - Tin(II) chloride (SnCl₂) as the reducing agent

- Ethanol (solvent)
- 10% aqueous Sodium Hydroxide (NaOH)
- Ethyl acetate (for extraction)
- Brine
- Procedure:
 - Dissolve 1-(4-bromo-2-nitrophenyl)ethanone in ethanol in a round-bottom flask.
 - Add tin(II) chloride in portions to the solution.
 - Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
 - Once the reaction is complete, concentrate the mixture under reduced pressure.
 - Dissolve the residue in 10% aqueous NaOH.
 - Extract the aqueous solution with ethyl acetate.
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 - Concentrate the organic layer to yield the crude product.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, or by column chromatography on silica gel.



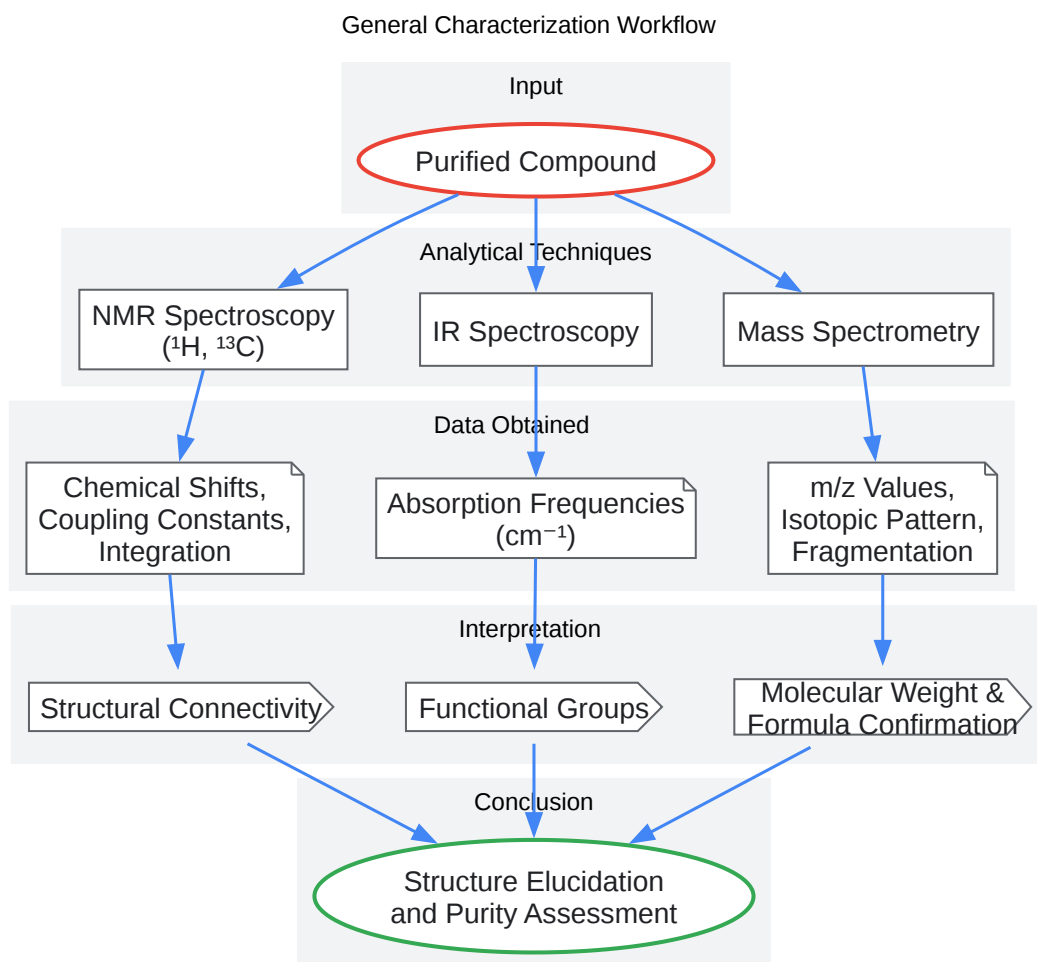
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A flowchart illustrating the synthesis of **1-(2-Amino-4-bromophenyl)ethanone**.

Spectroscopic Characterization Protocols

- Objective: To confirm the molecular structure by analyzing the chemical environment of the hydrogen (^1H NMR) and carbon (^{13}C NMR) atoms.
- Sample Preparation:
 - Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean NMR tube.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^1H NMR Spectroscopy (Predicted):
 - A singlet for the methyl protons ($-\text{COCH}_3$) is expected around δ 2.5 ppm.
 - A broad singlet for the amine protons ($-\text{NH}_2$) is anticipated, with a chemical shift that can vary depending on the solvent and concentration.
 - The aromatic protons will appear in the aromatic region (δ 6.5-8.0 ppm), with splitting patterns determined by their coupling with each other.
- ^{13}C NMR Spectroscopy (Predicted):
 - A signal for the methyl carbon ($-\text{COCH}_3$) is expected around δ 25-30 ppm.
 - Signals for the aromatic carbons will be in the range of δ 110-150 ppm.
 - The carbonyl carbon ($-\text{C}=\text{O}$) will appear significantly downfield, typically in the range of δ 190-200 ppm.
- Objective: To identify the functional groups present in the molecule.
- Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
- Expected Characteristic Absorptions:

- N-H stretching: Two bands in the region of 3300-3500 cm^{-1} corresponding to the symmetric and asymmetric stretching of the primary amine.
- C=O stretching: A strong absorption band around 1660-1680 cm^{-1} for the aryl ketone carbonyl group.
- C-N stretching: An absorption in the range of 1250-1350 cm^{-1} .
- Aromatic C=C stretching: Bands in the 1450-1600 cm^{-1} region.
- C-Br stretching: An absorption in the fingerprint region, typically below 800 cm^{-1} .
- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used.
- Expected Observations:
 - Molecular Ion Peak (M^+): A pair of peaks at m/z values corresponding to the molecular weight of the compound, with a separation of 2 Da and a relative intensity ratio of approximately 1:1, which is characteristic of the presence of a single bromine atom (^{79}Br and ^{81}Br isotopes).
 - Fragmentation: Common fragmentation patterns for acetophenones include the loss of a methyl radical ($[M-15]^+$) to form a stable acylium ion.



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A logical workflow for the characterization of a synthesized chemical compound.

Reactivity and Stability

- **Stability:** The compound should be stored in a cool, dark, and dry place to prevent degradation.^[4] Like many amino-substituted aromatic compounds, it may be susceptible to oxidation and discoloration upon exposure to air and light.
- **Reactivity:**
 - The amino group is nucleophilic and can undergo reactions typical of anilines, such as acylation, alkylation, and diazotization.
 - The carbonyl group is electrophilic and can participate in reactions such as reductions, condensations (e.g., with active methylene compounds), and the formation of imines or oximes.
 - The aromatic ring is activated by the amino group and can undergo electrophilic aromatic substitution. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

Biological Activity

There is currently limited publicly available information regarding the specific biological activities or signaling pathway interactions of **1-(2-Amino-4-bromophenyl)ethanone**. However, the 2-aminoacetophenone scaffold is present in some biologically active molecules, and bromo-substituted aromatic compounds are widely explored in medicinal chemistry. Therefore, this compound serves as a key building block for the synthesis of novel compounds for biological screening.

Safety Information

- **Hazard Statements:** H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- **Precautionary Statements:** P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
- **Personal Protective Equipment (PPE):** It is recommended to handle this compound in a well-ventilated area or fume hood, wearing appropriate personal protective equipment, including

safety glasses, gloves, and a lab coat.

Conclusion

1-(2-Amino-4-bromophenyl)ethanone is a valuable chemical intermediate with multiple reactive sites that can be exploited for the synthesis of a wide range of more complex molecules. This guide provides a summary of its known properties and general protocols for its synthesis and characterization. While there is a lack of extensive experimental data for this specific isomer in the public domain, the information provided herein, based on its structural similarity to other well-characterized compounds, offers a solid foundation for its use in research and development. Further experimental investigation is warranted to fully elucidate its physical properties and explore its potential applications.

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References

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